Cas no 1173026-84-0 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide
- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide
- AKOS024508873
- F5460-0074
- N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 1173026-84-0
- N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide
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- インチ: 1S/C16H14N6OS/c1-10-9-14(19-15(23)12-7-8-17-21(12)2)22(20-10)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3,(H,19,23)
- InChIKey: DWWXCDWHQANLOI-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1N1C(=CC(C)=N1)NC(C1=CC=NN1C)=O
計算された属性
- せいみつぶんしりょう: 338.09498026g/mol
- どういたいしつりょう: 338.09498026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 106Ų
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5460-0074-10mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-40mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-3mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-20mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-20μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-25mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-4mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-30mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-2mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5460-0074-15mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-1H-pyrazole-5-carboxamide |
1173026-84-0 | 15mg |
$89.0 | 2023-09-10 |
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamideに関する追加情報
Recent Advances in the Study of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1173026-84-0)
The compound N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1173026-84-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its benzothiazole and pyrazole moieties, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanistic insights, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have shown that N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide exhibits selective inhibition against specific kinase targets, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of targeted therapies.
Another notable aspect of this compound is its synthetic accessibility. Researchers have developed efficient and scalable synthetic routes to produce N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide with high purity and yield. Recent advancements in catalytic methods and green chemistry have further optimized its production, reducing the environmental impact and cost associated with large-scale synthesis. These improvements are critical for facilitating preclinical and clinical studies.
In addition to its kinase inhibitory activity, the compound has shown promise in modulating other biological targets. For instance, studies have indicated its interaction with G-protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to target multiple pathways underscores the versatility of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide and its potential as a multifunctional therapeutic agent.
Despite these promising findings, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent efforts have focused on derivatization and prodrug strategies to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy.
In conclusion, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1173026-84-0) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features, combined with its broad biological activity, make it a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
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